
Eurycomanone
描述
Eurycomanone (C₂₀H₂₄O₉) is a bioactive quassinoid predominantly isolated from the roots of Eurycoma longifolia Jack (Simaroubaceae family), a plant widely used in Southeast Asian traditional medicine for its aphrodisiac, anti-inflammatory, and anticancer properties . It is recognized as a chemical marker for standardizing E. longifolia extracts due to its abundance and therapeutic significance . This compound exhibits a broad spectrum of pharmacological activities, including testosterone enhancement, NF-κB pathway inhibition, and selective cytotoxicity against cancer cells (e.g., HeLa, MCF-7, HepG2) through apoptosis induction . Its α,β-unsaturated ketone group and oxymethylene bridge are critical structural features for bioactivity .
准备方法
Synthetic Routes and Reaction Conditions: The extraction and purification of eurycomanone from Eurycoma longifolia involve several steps. The process typically includes the preparation of a medicinal extract from the plant, degreasing of the concentrated solution, extraction of the this compound component, separation through pillar layer chromatography, decolouring of the elutriant, and finally, crystallization and purification . This method ensures a high purity of this compound, with content reaching up to 98.6% as determined by high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The process involves the use of advanced chromatographic techniques and crystallization methods to ensure the high yield and purity of the compound .
化学反应分析
pH-Dependent Stability
Eurycomanone’s stability varies significantly across pH environments, critical for its bioavailability:
These findings highlight its vulnerability to acidic environments, impacting oral absorption .
Lipophilicity and Solubility
This compound’s low lipophilicity (log P = -0.45 ± 0.02) and aqueous solubility (<1 mg/mL in PBS) limit passive diffusion across biological membranes . Key experiments include:
-
Octanol-water partitioning : Confirmed hydrophilic nature, aligning with poor membrane permeability .
-
Paracellular transport enhancement : Sodium deoxycholate (0.5%) increased absorption by 2.3-fold in Caco-2 cell models, suggesting reliance on tight junction modulation .
Enzymatic Interactions
This compound interacts with metabolic enzymes and transport proteins:
Stability in Biological Matrices
-
Plasma stability : >90% intact after 4 hours in human plasma, indicating resistance to esterases and proteases .
-
Thermal stability : Degrades at temperatures >60°C, necessitating controlled storage conditions .
Structural Reactivity
While direct reaction mechanisms (e.g., oxidation, substitution) remain understudied in available literature, structural analogs suggest:
科学研究应用
Anticancer Properties
Eurycomanone exhibits potent anticancer effects across various cancer types, demonstrating selective cytotoxicity towards malignant cells while sparing non-cancerous cells.
Case Studies
- A study demonstrated that this compound reduced the viability of A549 lung cancer cells significantly at concentrations ranging from 5 to 20 μg/mL, indicating its potential as a therapeutic agent for lung cancer .
- In vitro studies on leukemia models (K562 and Jurkat cells) revealed that this compound inhibited NF-κB activity and prevented p50/p65 nuclear translocation, further supporting its role as an anticancer agent .
Endocrinological Applications
This compound is recognized for its ability to enhance testosterone production, making it a candidate for treating testosterone deficiency and related conditions.
Case Studies
- In animal models, this compound improved fertility by enhancing spermatogenesis through the hypothalamus-pituitary-gonadal axis. The compound demonstrated a dose-dependent increase in testosterone levels in Leydig cells .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound, particularly in enhancing neurotrophin expression.
Summary Table of this compound Applications
Application Area | Mechanism | Key Findings |
---|---|---|
Anticancer | Apoptosis induction; Cell cycle arrest | Effective against MCF-7, HeLa, A549; IC50 as low as 2.2 μg/mL |
Endocrinology | Inhibition of aromatase | Increased testosterone production in Leydig cells; potential treatment for infertility |
Neuroprotection | Neurotrophin modulation | Enhanced neurotrophin-3 expression in Müller cells |
作用机制
Eurycomanone exerts its effects through several molecular targets and pathways. One of the primary mechanisms is its ability to inhibit the enzyme aromatase, which leads to increased testosterone production by reducing the conversion of testosterone to estrogen . Additionally, this compound has been shown to induce apoptosis in cancer cells through the inhibition of key signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
相似化合物的比较
Eurycomanone is compared to structurally and functionally related compounds, including other quassinoids (eurycomanol, 13α,30,31-epoxythis compound) and synthetic derivatives. Key findings are summarized below:
This compound vs. Eurycomanol
This compound demonstrates superior potency in inhibiting NF-κB and inducing apoptosis, attributed to its α,β-unsaturated ketone group, which enhances electrophilic reactivity . Eurycomanol, a structurally related quassinoid, shows weaker activity due to the absence of this functional group .
This compound vs. 13α,30,31-Epoxythis compound
Both compounds are major constituents in E. longifolia extracts, but this compound dominates bioactivity:
- Anticancer Selectivity: this compound exhibits higher cytotoxicity against cancer cells (IC₅₀: 1.1–4.4 µg/mL for MCF-7) compared to 13α,30,31-epoxythis compound, which is less studied but shows moderate activity .
- Physicochemical Properties: this compound has higher aqueous solubility (205 µM at pH 7.4) and lower logD (−0.35) than its epoxy derivative, influencing bioavailability .
Mechanistic and Pharmacokinetic Insights
Molecular Targets
- DHFR and TNF-α Inhibition: this compound binds to dihydrofolate reductase (DHFR) and tumor necrosis factor-alpha (TNF-α) with free binding energies of −8.05 kcal/mol and −8.83 kcal/mol, respectively, comparable to co-crystallized ligands .
- p53 Upregulation: this compound activates the p53 tumor suppressor, increasing pro-apoptotic Bax and reducing anti-apoptotic Bcl-2 in cervical carcinoma cells .
Pharmacokinetics
- Low Bioavailability : Oral administration in rats yields 11.8% bioavailability due to high hydrophilicity (logD = −0.35) and rapid plasma clearance (3.85 L/h/kg) .
- Species Variability : Bioavailability is higher in mice (54.9%) than rats, linked to differences in metabolism and enterohepatic circulation .
生物活性
Eurycomanone is a quassinoid compound derived from the roots of Eurycoma longifolia, commonly known as Tongkat Ali. This compound has garnered significant attention due to its diverse biological activities, particularly in the context of cancer research and anti-inflammatory effects. The following sections provide a detailed overview of the biological activity of this compound, supported by various studies and findings.
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of NF-κB Pathway : this compound effectively inhibits the activation of the NF-κB pathway induced by TNFα, which is crucial in regulating immune response and inflammation. This inhibition occurs at low micromolar concentrations, demonstrating its potency without significant cytotoxic effects on certain cell lines .
- Cytotoxicity Against Cancer Cells : Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and cervical (HeLa) cancers. The compound induces apoptosis in these cells, evidenced by DNA fragmentation and changes in apoptotic markers such as Bcl-2 and Bax .
In Vitro Studies
Numerous in vitro studies have assessed the effects of this compound on different cancer cell lines. Below is a summary of key findings:
In Vivo Studies
While most studies focus on in vitro effects, preliminary in vivo investigations suggest that this compound may also exert beneficial effects through similar mechanisms observed in vitro. However, further research is needed to fully understand its pharmacokinetics and bioavailability.
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that this compound treatment resulted in significant apoptosis, with IC50 values indicating high efficacy. The study reported that after 72 hours of treatment, over 85% of the cells underwent apoptosis, highlighting its potential as a therapeutic agent against breast cancer .
- Liver Cancer Study : Research indicated that this compound exhibited cytotoxic effects on HepG2 cells while maintaining lower toxicity levels on non-cancerous cell lines like VERO and MDBK. This selectivity underscores its potential as a targeted anti-cancer therapy .
- Inflammation Model : In models assessing inflammation, this compound was shown to inhibit TNFα-induced degradation of IκBα, preventing the nuclear translocation of NF-κB p65/p50 complexes, which is critical for inflammatory responses .
Bioavailability and Pharmacokinetics
Despite its promising biological activities, this compound has been reported to have low bioavailability when administered orally (approximately 11.8%). This limited absorption may affect its therapeutic efficacy in vivo . Studies suggest that while this compound is stable in plasma, its binding to plasma proteins could impact its availability at target sites.
常见问题
Basic Research Questions
Q. Q1. What experimental methodologies are recommended to optimize the extraction yield of eurycomanone from Eurycoma longifolia roots?
A factorial design approach (e.g., full factorial design) is effective for identifying critical variables such as solvent-to-raw material ratio, extraction time, and particle size. For instance, water extraction at 100°C with agitation (400 rpm) showed that solvent ratio and extraction time significantly influence this compound yield, with a regression model achieving R² = 0.98 . This method allows systematic optimization while minimizing experimental runs.
Q. Q2. How can researchers assess the cytotoxicity of this compound in vitro?
The MTT assay is widely used to evaluate cell viability. For example, RAW 264.7 and HEK293T cells treated with this compound (up to 30 μM) showed no significant cytotoxicity, confirming its safety for further anti-inflammatory testing . Ensure standardized protocols for cell culture conditions (e.g., 24-hour treatment) and include positive/negative controls to validate assay sensitivity.
Q. Q3. What analytical techniques are validated for quantifying this compound in plant extracts and biological matrices?
Reverse-phase HPLC with UV detection is a robust method for quantifying this compound in extracts, validated for linearity, precision, and recovery rates . For pharmacokinetic studies, LC-MS/MS is preferred due to its sensitivity in detecting low plasma concentrations, particularly given this compound’s low absorption (e.g., 70% unbound in rat plasma) .
Advanced Research Questions
Q. Q4. How do researchers reconcile contradictory findings on this compound’s absorption mechanisms in intestinal models?
Conflicting data arise from differing experimental conditions. For example, Caco-2 cell studies indicate passive diffusion and paracellular transport dominate, independent of P-glycoprotein efflux . However, low permeability (log D = 11) and pH-dependent ionization in the gut may limit absorption . To resolve contradictions, replicate studies under physiologically relevant pH conditions (e.g., fed vs. fasted states) and validate findings using in vivo models like intestinal perfusion assays.
Q. Q5. What methodological strategies can elucidate this compound’s anti-inflammatory mechanisms at the molecular level?
Pre-treat cells (e.g., RAW 264.7 macrophages) with this compound (1–30 μM) before stimulating with poly (I:C) to mimic viral infection. Measure cytokine mRNA (via qPCR at 3–6 h) and protein levels (via ELISA at 24 h) to assess dose-dependent inhibition of IL-6, TNF-α, and IL-10 . Pair this with siRNA knockdown of signaling pathways (e.g., NF-κB) to confirm mechanistic targets.
Q. Q6. How can researchers address the limited bioavailability of this compound in oral formulations?
this compound’s low permeability and high solubility suggest formulation strategies like nanoemulsions or co-administration with absorption enhancers (e.g., chitosan). Paracellular transport enhancers increased uptake in Caco-2 models . Additionally, evaluate prodrug derivatives to improve lipophilicity, guided by computational modeling of its physicochemical properties (e.g., pKa = 11) .
Q. Q7. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s pharmacological studies?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to determine EC₅₀/IC₅₀ values. For example, lipid-lowering studies in adipocytes reported EC₅₀ values for this compound derivatives using four-parameter logistic curves . Include ANOVA for multi-group comparisons and power analysis to ensure sample sizes detect biologically relevant effects.
Q. Data Analysis and Reproducibility
Q. Q8. How should researchers handle variability in this compound’s bioactivity across cancer cell lines?
Standardize cell line sourcing (e.g., ATCC authentication) and culture conditions. For instance, this compound’s cytotoxicity in Jurkat vs. K562 leukemia cells may reflect differences in apoptotic signaling . Use multiplex assays (e.g., caspase-3/7 activation) to quantify apoptosis and correlate with gene expression profiling (e.g., RNA-seq) to identify resistance mechanisms.
Q. Q9. What steps ensure reproducibility in pharmacokinetic studies of this compound?
- Plasma stability assays : Confirm this compound’s stability in simulated gastric/intestinal fluids .
- Dosing protocols : Administer via IV and oral routes in rodents, with frequent sampling to capture its biphasic elimination (e.g., 70% unbound fraction in plasma) .
- Data reporting : Adhere to MIAME or ARRIVE guidelines for metadata transparency .
Q. Emerging Research Directions
Q. Q10. What gaps exist in understanding this compound’s role in steroidogenesis and male fertility?
While this compound inhibits phosphodiesterase and aromatase to enhance spermatogenesis in rats , its effects on human Leydig cells remain unclear. Design ex vivo studies using human testicular biopsies and measure testosterone/estradiol ratios via LC-MS. Compare with clinical data from male infertility trials to assess translational relevance .
属性
IUPAC Name |
4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUWZJWAQQRCOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84633-29-4 | |
Record name | NSC339187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。